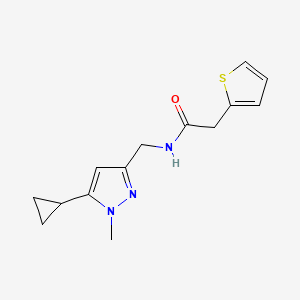![molecular formula C18H19N5O3S B2415846 N-[(3-méthyl-1,2,4-oxadiazol-5-yl)méthyl]pipéridine-4-carboxamide de 1-(1,3-benzothiazol-6-carbonyl) CAS No. 1334376-22-5](/img/structure/B2415846.png)
N-[(3-méthyl-1,2,4-oxadiazol-5-yl)méthyl]pipéridine-4-carboxamide de 1-(1,3-benzothiazol-6-carbonyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and an oxadiazole group
Applications De Recherche Scientifique
1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine ring and the oxadiazole group. Common reagents used in these reactions include thionyl chloride, piperidine, and various coupling agents. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are usually carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.
Piperidine derivatives: Molecules featuring the piperidine ring with various functional groups.
Oxadiazole derivatives: Compounds containing the oxadiazole moiety with different chemical environments.
Uniqueness
1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic effects.
Propriétés
IUPAC Name |
1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-21-16(26-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)13-2-3-14-15(8-13)27-10-20-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXUAYAVDBOGFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2415765.png)


![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)
